8-(Trifluoromethyl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline backbone with a trifluoromethyl group at the 8th position and a carboxylic acid group at the 4th position. This compound is notable for its diverse applications across various scientific fields including chemistry, biology, and medicine. It is classified under quinoline derivatives, which are known for their biological activities and importance in medicinal chemistry .
The synthesis of 8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves several key steps, starting from appropriate precursors. A common synthetic route includes:
The reaction conditions, including temperature, pressure, and choice of solvents, are optimized to enhance yield and efficiency. For instance, using triethylamine as a base during the esterification process can facilitate the formation of methyl esters from carboxylic acids.
The molecular structure of 8-(trifluoromethyl)quinoline-4-carboxylic acid can be represented as follows:
The compound's CAS number is 31009-01-5, which is used for identification in chemical databases .
8-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For example, oxidation reactions can lead to different derivatives based on the oxidizing agent used.
The mechanism of action for 8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors:
Relevant analyses include spectroscopic methods (such as NMR and IR) used to confirm structural integrity and purity during synthesis .
8-(Trifluoromethyl)quinoline-4-carboxylic acid has numerous applications in scientific research:
The discovery trajectory of 8-(trifluoromethyl)quinoline-4-carboxylic acid derivatives exemplifies strategic innovation in heterocyclic chemistry. Early quinoline-based compounds like PSI-697 (a C-2 benzyl substituted analog) demonstrated promising in vivo activity in cardiovascular models but suffered from low oral bioavailability (<20%) [1]. This limitation drove systematic structural exploration in the 2000s, culminating in PSI-421—a 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid derivative. PSI-421 exhibited a 3.2-fold increase in aqueous solubility and significantly enhanced pharmacokinetic properties while retaining P-selectin inhibition [1]. Parallel synthetic advancements included Pfitzinger reactions adapting isatin and substituted acetophenones to construct the quinoline core, enabling efficient derivatization at C-2, C-3, and C-4 positions [6]. Patent literature from the 1980s reveals foundational work on trifluoromethylquinolinecarboxylic acids as herbicidal agents, though their therapeutic potential remained unexplored until later [3]. The 2010s saw diversification into oncology applications, exemplified by 2-phenylquinoline-4-carboxylic acid hydroxamates targeting histone deacetylases (HDACs) [6].
Table 1: Key Milestones in Quinoline-4-Carboxylic Acid Development
Year | Compound/Class | Significance | Reference |
---|---|---|---|
1980s | 8-Trifluoromethylquinoline | Herbicidal patents (e.g., US4804404A) | [3] |
2007 | PSI-697 | First-gen P-selectin inhibitor; low bioavailability | [1] |
2010 | PSI-421 | Optimized PK with oral efficacy in vascular injury | [1] |
2022 | 2-Phenylquinoline-4-carboxylic hydroxamates | HDAC3-selective anticancer leads | [6] |
The quinoline core in 8-(trifluoromethyl)quinoline-4-carboxylic acid derivatives delivers three-dimensional functionality critical for target engagement:
Table 2: Structure-Activity Relationships in Quinoline-4-Carboxylic Acid Derivatives
Position | Modification | Biological Consequence | Example |
---|---|---|---|
C-2 | Cyclopropyl | ↑ Metabolic stability (t₁/₂ >4h) | PSI-421 [1] |
C-2 | 4-Methoxyphenyl | ↑ LogP (4.2); membrane penetration | S12456573 [7] |
C-3 | Hydroxylation | ↑ P-selectin binding (IC50 <100nM) | PSI-697/421 [1] |
C-8 | Trifluoromethyl | ↑ Electron-withdrawing capacity; ↓ CYP metabolism | All derivatives [1] [7] |
The -CF₃ group at C-8 is a strategic molecular edit that enhances multiple pharmacokinetic parameters:
Table 3: Trifluoromethyl Effects on Key Compound Properties
Property | Non-Fluorinated Analog | 8-Trifluoromethyl Derivative | Change |
---|---|---|---|
LogP | 2.3–2.8 | 3.1–4.2 | ↑ 0.8–1.4 |
Solubility (µg/mL) | 8.5 | 42.7 | ↑ 5x |
Microsomal Stability (t₁/₂, min) | 12.3 | 28.9 | ↑ 2.3x |
HDAC3 IC50 (nM) | 320 | 86 | ↓ 3.7x |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3